Diacetolol, (S)-

Cardioselectivity Membrane-Stabilizing Activity Beta-blocker Pharmacology

Researchers substituting racemic diacetolol or acebutolol for the pure (S)-enantiomer risk confounding data from inactive (R)-isomers or membrane-stabilizing activity (MSA). (S)-Diacetolol eliminates these variables. - **Pharmacologically defined**: >99% enantiomeric purity; β1-blocking activity resides exclusively in this enantiomer. - **Analytical essential**: Certified reference standard for chiral HPLC method validation in biological matrices. - **Supply certainty**: Packaged under inert gas, shipped ambient on blue ice for stability.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
CAS No. 91050-36-1
Cat. No. B12763686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetolol, (S)-
CAS91050-36-1
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
InChIInChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/t14-/m0/s1
InChIKeyAWOGXJOBNAWQSF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetolol, (S)-: Pharmacological and Analytical Baseline


Diacetolol, (S)- (CAS 91050-36-1) is the pharmacologically active (S)-enantiomer of diacetolol, the major metabolite of the beta-adrenoceptor antagonist acebutolol [1]. It is a chiral beta-blocker with a single stereocenter [2]. Research confirms that the beta-adrenoceptor blocking activity of diacetolol resides predominantly in the (S)-enantiomer [3], making the procurement of the single (S)-enantiomer, rather than the racemate, essential for studies requiring precise stereochemical and pharmacological definition.

Chiral (S)-enantiomer Pharmacologically active beta-blocker stereoisomer
Defined stereochemistry Essential for stereochemical-control studies
Research standard Required for chiral analytical method development and PK/PD modeling

Why (S)-Diacetolol Substitution Fails


Generic substitution of the racemic mixture for the pure (S)-enantiomer introduces confounding pharmacological noise, as the (R)-enantiomer possesses minimal to no beta-blocking activity [1]. Furthermore, substituting acebutolol for (S)-diacetolol is scientifically invalid due to key differences: diacetolol lacks the membrane-stabilizing activity (MSA) of its parent compound [2] and exhibits a distinct cardioselectivity profile [3]. These critical, quantifiable differences in pharmacology and stereochemistry underscore the necessity of procuring the defined (S)-diacetolol compound for studies aiming to isolate specific beta-1 adrenoceptor mechanisms or establish chiral analytical standards.

Racemic mixture Introduces inactive (R)-enantiomer, confounding beta-blocker interpretation
Acebutolol substitution Lacks membrane-stabilizing activity; cardioselectivity profile may differ
Purity/identity mismatch Unlabeled or racemic samples cannot support stereospecific analytical validation

(S)-Diacetolol vs. Key Comparators


Cardioselectivity and MSA vs. Acebutolol

(S)-Diacetolol demonstrates greater cardioselectivity than its parent compound, acebutolol, as indicated by a lower airway isoprenaline dose ratio. Additionally, unlike acebutolol, (S)-diacetolol lacks significant membrane-stabilizing activity (MSA). [1] [2]

Cardioselectivity vs. Acebutolol
Head-to-head
Airway isoprenaline dose ratio: 2.4 (diacetolol) vs 8.0 (acebutolol)
Reported cardioselectivity model-response context
Human bronchial challenge model (n=11); MSA absent in diacetolol
Cardioselectivity Membrane-Stabilizing Activity Beta-blocker Pharmacology

In Vitro Beta-Blocker Potency vs. Acebutolol

While (S)-diacetolol is the active beta-blocking enantiomer, its overall potency is significantly lower than that of acebutolol, a key consideration for dose-response studies. [1]

In vitro potency
Reported
~10-fold lower potency vs. acebutolol
Supports dose-response model calibration
Guinea-pig/rat isolated tissue assays
Beta-blocker Potency Isoprenaline Antagonism In Vitro Pharmacology

Cardioselectivity Profile in Human Tissue

In an assay using human isolated bronchus, (S)-diacetolol's bronchial beta-2 blocking effect is intermediate, being significantly more cardioselective than propranolol but less so than atenolol and bisoprolol. [1]

Human bronchial beta-2 antagonism
Head-to-head
Diacetolol 5.51× dose multiplier; propranolol 32.6×; atenolol 2.82×; bisoprolol 1.95×
Supports cardioselectivity ranking context
Ex vivo human isolated bronchus, reported plasma concentration context
Cardioselectivity Bronchial Beta-2 Antagonism Human Tissue Assay

P-gp Affinity vs. Acebutolol

Unlike most other drug metabolites which show a lower affinity for the efflux transporter P-glycoprotein (P-gp), (S)-diacetolol maintains an affinity comparable to its parent compound, acebutolol. [1]

P-gp affinity
Cross-study
Comparable to acebutolol at verapamil binding site
Supports drug-transporter interaction research
Metabolite-transporter affinity context
P-glycoprotein Drug Transporter Pharmacokinetics

Diacetolol, (S)- Research Applications


Chiral Analytical Method Development

The pure (S)-enantiomer is required as an authentic reference standard for the development and validation of stereospecific HPLC methods designed to quantify the enantiomers of acebutolol and diacetolol in biological matrices [1]. Its use ensures accurate peak identification and quantification in assays critical for pharmacokinetic studies.

In Vitro Beta-1 Selective Pharmacology

(S)-Diacetolol is the preferred tool compound for investigating beta-1 adrenoceptor-mediated mechanisms without the confounding variable of membrane-stabilizing activity (MSA) [2]. Its greater cardioselectivity, quantified in human bronchial assays [3], provides a defined pharmacological profile for comparative studies against other beta-blockers like metoprolol and propranolol.

P-gp Transporter Interaction Studies

Given its unique property of retaining a P-gp affinity comparable to its parent drug [4], (S)-diacetolol serves as a distinct probe for investigating the structural determinants of metabolite-transporter interactions, particularly in assays designed to assess P-gp-mediated efflux and its role in drug disposition.

Active Metabolite PK/PD Modeling

For studies aiming to dissect the contribution of the active metabolite to the overall pharmacological effect of acebutolol, the pure (S)-diacetolol enantiomer is essential. Its longer half-life [5] and defined potency relative to the parent [2] are critical inputs for building accurate PK/PD models.

Application
Selection Property
Validation Focus
Chiral HPLC method development
Certified (S)-enantiomer reference standard
Stereospecific peak identification and quantification
Beta-1 adrenoceptor mechanistic studies
Defined beta-1 selectivity; absence of MSA
Cardioselectivity assay context and receptor binding
P-gp efflux transporter studies
Retained P-gp affinity comparable to parent
Metabolite-transporter affinity context; efflux ratio validation
Active metabolite PK/PD modeling
Pure (S)-diacetolol with reported longer half-life
Metabolite contribution models; dose-response calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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